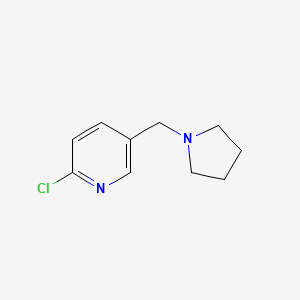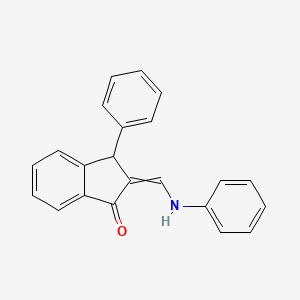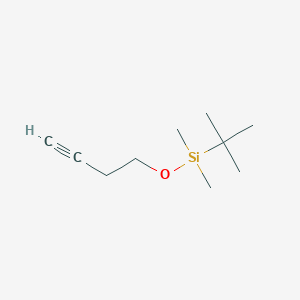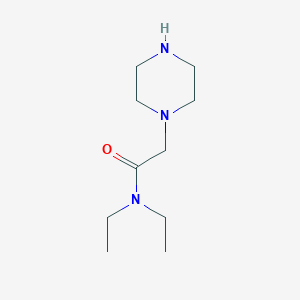
2-Bromo-5-iodo-3-methylpyridine
Overview
Description
2-Bromo-5-iodo-3-methylpyridine is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Halogen Exchange in Pyridines
2-Bromo-5-iodo-3-methylpyridine is involved in halogen exchange reactions. Research by Schlosser and Cottet (2002) showed that heating with bromotrimethylsilane can convert chloropyridines into bromopyridines, which can subsequently yield iodo compounds when treated with iodotrimethylsilane. This process also applies to methylpyridines, indicating a potential use for this compound in such transformations (Schlosser & Cottet, 2002).
Formation of Functionalized Pyridines
Song et al. (2004) demonstrated the synthesis of 5-bromopyridyl-2-magnesium chloride, which could not be accessed previously, through an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine. This process allows the generation of various functionalized pyridine derivatives, highlighting the relevance of this compound in the synthesis of compounds like Lonafarnib, an anticancer agent (Song et al., 2004).
Use in Aminocarbonylation Reactions
Takács et al. (2012) explored the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which can be extended to this compound. This reaction resulted in various amides, with complete conversion and high yields, suggesting its utility in synthesizing a range of pyridine-based compounds (Takács et al., 2012).
Formation of Azinium Salts and Co-crystals
Research by Baykov et al. (2021) on the interaction between haloarenenitriles and azines indicates that compounds like this compound could be involved in the formation of azinium salts or stable co-crystals through halogen bonding, dependent on steric and electronic effects (Baykov et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes such as inflammation and neurodegeneration .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can be involved in Suzuki–Miyaura coupling, a carbon-carbon bond-forming reaction .
Biochemical Pathways
As a participant in organic synthesis reactions, it can influence the formation of various biochemical compounds .
Result of Action
The molecular and cellular effects of 2-Bromo-5-iodo-3-methylpyridine’s action would depend on the specific biochemical pathways and targets it interacts with. Given its role in organic synthesis, it could contribute to the formation of various bioactive compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical entities could potentially influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed container, away from heat and flammable materials .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromo-5-iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly in the development of kinase inhibitors. It has been utilized in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β. The compound interacts with enzymes such as p38α mitogen-activated protein kinase, inhibiting its activity and thereby influencing various signaling pathways involved in inflammation and cell stress responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with p38α mitogen-activated protein kinase leads to the inhibition of pro-inflammatory cytokine release, which can affect immune responses and inflammation . Additionally, its impact on gene expression and cellular metabolism can alter the behavior of various cell types, including immune cells and neurons, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to the enzyme’s active site, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that regulate the production of pro-inflammatory cytokines. The compound’s halogen atoms, particularly bromine and iodine, contribute to its binding affinity and specificity towards the kinase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound effectively inhibits p38α mitogen-activated protein kinase activity, leading to reduced inflammation and cytokine production . At higher dosages, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve oxidative and reductive processes, leading to the formation of metabolites that retain or modify its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilicity and molecular size may also affect its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the cytoplasm, nucleus, or other organelles can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-bromo-5-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPSANINUBHCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435791 | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-78-9 | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














